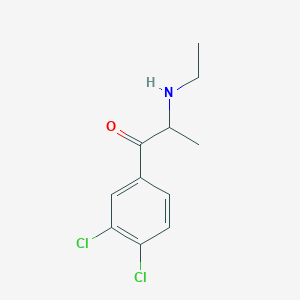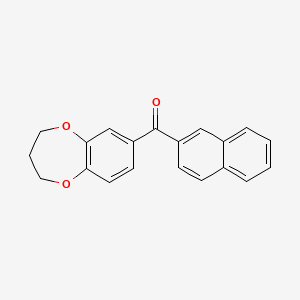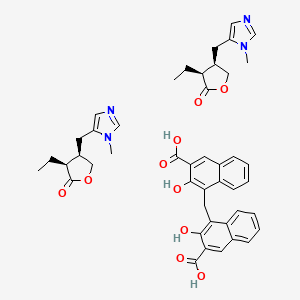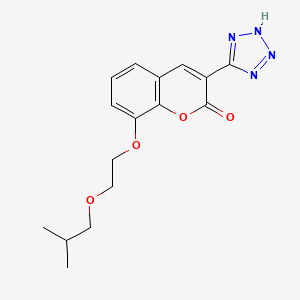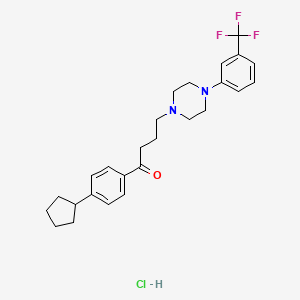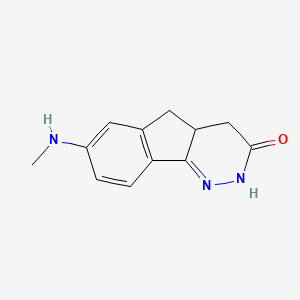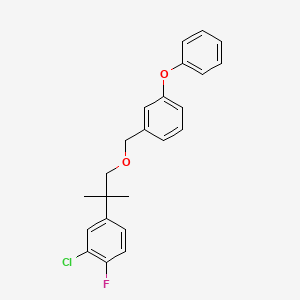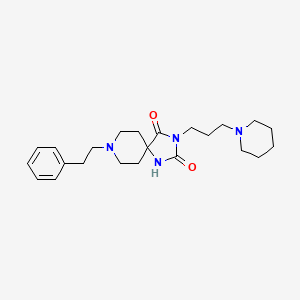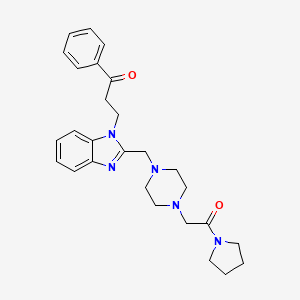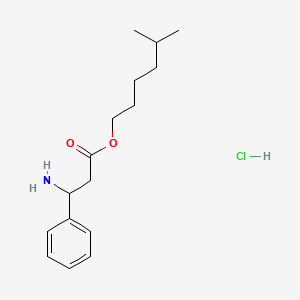
DL-3-Phenyl-beta-alanine isoheptyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-3-Phenyl-beta-alanine isoheptyl ester hydrochloride is a chemical compound with the molecular formula C16H25NO2·ClH and a molecular weight of 299.88 g/mol . This compound is a derivative of beta-alanine, where the amino group is substituted with a phenyl group and the carboxyl group is esterified with isoheptyl alcohol. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DL-3-Phenyl-beta-alanine isoheptyl ester hydrochloride typically involves the esterification of DL-3-Phenyl-beta-alanine with isoheptyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
DL-3-Phenyl-beta-alanine isoheptyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acid derivatives
Applications De Recherche Scientifique
DL-3-Phenyl-beta-alanine isoheptyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis
Mécanisme D'action
The mechanism of action of DL-3-Phenyl-beta-alanine isoheptyl ester hydrochloride involves its interaction with specific molecular targets. The phenyl group can interact with aromatic amino acids in proteins, potentially affecting their function. The ester group can be hydrolyzed to release the active beta-alanine derivative, which can then participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
DL-3-Phenyl-beta-alanine isopentyl ester hydrochloride: Similar structure but with a different ester group.
DL-3-Phenyl-beta-alanine tert-butyl ester hydrochloride: Another ester derivative with a tert-butyl group.
3,4-Dihydroxy-DL-phenylalanine (DL-DOPA): A related compound with hydroxyl groups on the phenyl ring
Uniqueness
DL-3-Phenyl-beta-alanine isoheptyl ester hydrochloride is unique due to its specific ester group, which can influence its solubility, reactivity, and interaction with biological molecules. This makes it a valuable compound for targeted research and industrial applications .
Propriétés
Numéro CAS |
87252-97-9 |
|---|---|
Formule moléculaire |
C16H26ClNO2 |
Poids moléculaire |
299.83 g/mol |
Nom IUPAC |
5-methylhexyl 3-amino-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-13(2)8-6-7-11-19-16(18)12-15(17)14-9-4-3-5-10-14;/h3-5,9-10,13,15H,6-8,11-12,17H2,1-2H3;1H |
Clé InChI |
LVNFLXVHAOGOIG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCOC(=O)CC(C1=CC=CC=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(2-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12753190.png)
